molecular formula C11H14BrNO B14070972 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one

1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one

Cat. No.: B14070972
M. Wt: 256.14 g/mol
InChI Key: KESNAPZVVOELNG-UHFFFAOYSA-N
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Description

1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C11H14BrNO. This compound is characterized by the presence of an amino group, an ethyl group, and a bromine atom attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-4-ethylphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(3-Amino-4-ethylphenyl)ethanone
  • 1-(3-Amino-4-ethylphenyl)propan-1-one
  • (3-Amino-4-ethylphenyl)methanol

Comparison: 1-(3-Amino-4-ethylphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. The bromine atom allows for specific substitution reactions that are not possible with the other compounds. Additionally, the propan-2-one moiety provides different chemical properties and reactivity compared to ethanone or methanol derivatives .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

1-(3-amino-4-ethylphenyl)-1-bromopropan-2-one

InChI

InChI=1S/C11H14BrNO/c1-3-8-4-5-9(6-10(8)13)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3

InChI Key

KESNAPZVVOELNG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C(=O)C)Br)N

Origin of Product

United States

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